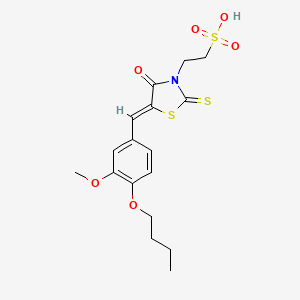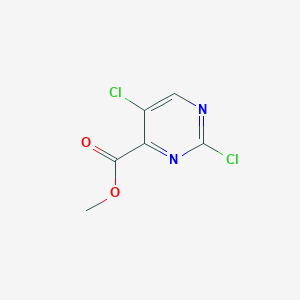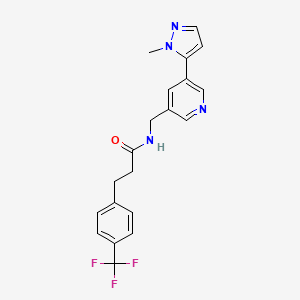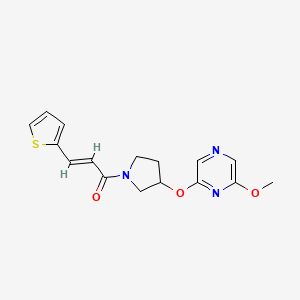![molecular formula C23H19N3OS3 B2593397 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine CAS No. 862975-60-8](/img/structure/B2593397.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is a complex organic compound that features a unique structure combining benzothiazole and tetrahydrobenzo[b]thiophene moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. Many of these compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Benzothiazole derivatives can affect a variety of biochemical pathways. For example, some compounds in this class have been shown to inhibit the growth of bacteria and fungi, suggesting they may interfere with the biochemical pathways these organisms use for growth and reproduction .
Pharmacokinetics
The ADME properties of benzothiazole derivatives can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to have good oral bioavailability and are well absorbed in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can include inhibition of microbial growth, reduction of inflammation, and prevention of convulsions, among others .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone. The tetrahydrobenzo[b]thiophene moiety can be introduced via a Friedel-Crafts acylation reaction followed by reduction. The final step involves coupling the two moieties under conditions that promote the formation of the desired amine linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or tetrahydrobenzo[b]thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or tetrahydrobenzo[b]thiophene rings .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-chlorobenzothiazole share structural similarities and exhibit comparable biological activities
Tetrahydrobenzo[b]thiophene Derivatives: These compounds also share the tetrahydrobenzo[b]thiophene moiety and are studied for their potential therapeutic applications
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is unique due to its combination of benzothiazole and tetrahydrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS3/c1-27-13-10-11-16-19(12-13)30-23(25-16)26-22-20(14-6-2-4-8-17(14)28-22)21-24-15-7-3-5-9-18(15)29-21/h3,5,7,9-12H,2,4,6,8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORALSUVIDDOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2593317.png)
![N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2593318.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)
![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

![N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2593328.png)
![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)




